T3TT60Uha9
Description
T3TT60Uha9 (CAS No. 719310-31-3) is a brominated heterocyclic compound with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol. Its IUPAC name is tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, and its InChI Key is JOFHRALTEXLLIC-UHFFFAOYSA-N . This compound features a benzoxazine core substituted with a bromine atom and a tert-butyl carbamate group, contributing to its unique physicochemical and pharmacological properties.
Key characteristics include:
- Hydrogen bond acceptors/donors: 4 acceptors, 1 donor.
- Topological Polar Surface Area (TPSA): 46.6 Ų.
This compound is synthesized via a reaction involving tert-butyl carbamate derivatives, brominated precursors, and catalytic agents like DMAP and triethylamine in tetrahydrofuran (THF) under inert conditions, achieving yields of up to 65% .
Properties
CAS No. |
92494-50-3 |
|---|---|
Molecular Formula |
C15H16ClN3O5S3 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c16-11-6-12(14(27(18,23)24)7-13(11)26(17,21)22)19-15(20)9-25-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)(H2,17,21,22)(H2,18,23,24) |
InChI Key |
MJTXKZFRYJXYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves multiple stepsThe final step involves the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and disulfamoyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
T3TT60Uha9 belongs to a class of brominated heterocycles with structural and functional analogs. Below is a comparative analysis based on structural features, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features | Similarity Score |
|---|---|---|---|---|---|
| This compound | 719310-31-3 | C₁₃H₁₆BrNO₃ | 314.18 | Benzoxazine core, tert-butyl carbamate, bromine substitution | Reference |
| 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | 1260542-54-4 | C₈H₆BrNO₂ | 228.05 | Benzoxazolone core, methyl group, bromine substitution | 0.86 |
| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 1260542-53-3 | C₁₂H₁₆BrNO₃ | 302.17 | Methoxy-substituted phenyl ring, tert-butyl carbamate, bromine substitution | 0.82 |
| 7-Bromobenzo[d]oxazol-2(3H)-one | 1260542-52-2 | C₇H₄BrNO₂ | 214.02 | Benzoxazolone core, bromine substitution | 0.70 |
Key Findings :
Structural Differences :
- This compound’s benzoxazine ring system distinguishes it from analogs like 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (benzoxazolone core) and 7-Bromobenzo[d]oxazol-2(3H)-one (smaller molecular framework) .
- The tert-butyl carbamate group in this compound enhances steric bulk compared to the methoxy group in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate , influencing solubility and metabolic stability .
Physicochemical Properties :
- This compound has a higher molecular weight (314.18 vs. 214.02–302.17) and TPSA (46.6 vs. 33.1–46.6 Ų), suggesting greater polarity and reduced membrane permeability compared to smaller analogs .
- All compounds exhibit moderate-to-low BBB permeability, but this compound’s tert-butyl group may improve plasma protein binding .
Synthetic Methodologies :
- This compound is synthesized under milder conditions (20°C, THF) compared to analogs requiring reflux or prolonged reaction times .
- Yields for this compound (65%) are superior to those of intermediates like tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (48-hour synthesis, 60% yield) .
Notes on Excluded Compounds
While compounds such as 3AHATME7 () contain diverse elements like bismuth subnitrate and herbal extracts, they lack structural or functional relevance to this compound and were excluded from this analysis .
Research Implications
This compound’s balanced ADME profile and synthetic accessibility make it a promising candidate for further pharmacological studies, particularly in brominated heterocycle-based drug discovery. Future work should explore its bioactivity relative to high-similarity analogs like 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one .
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